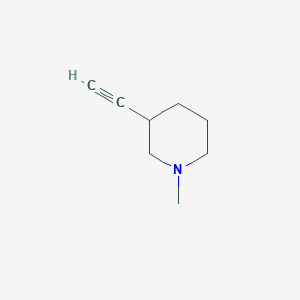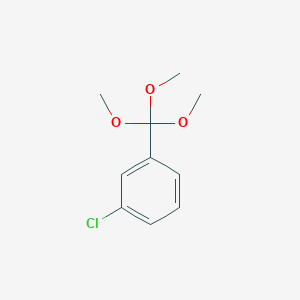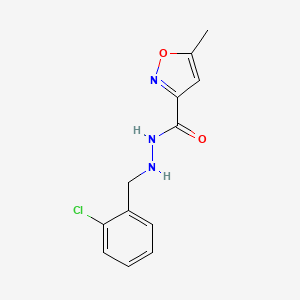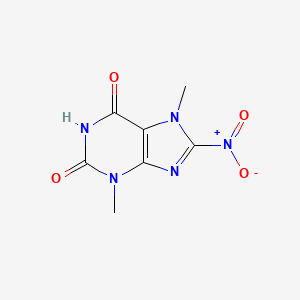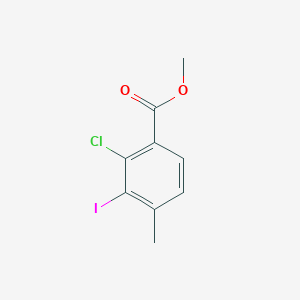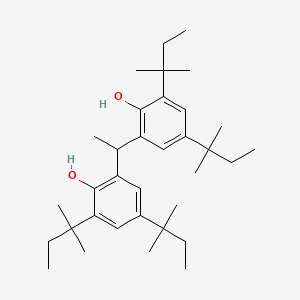
2-Chloro-4-methylsulfanyl-5-trifluoromethylpyrimidine
Overview
Description
2-Chloro-4-methylsulfanyl-5-trifluoromethylpyrimidine is a chemical compound . It is often used in research and not for human use .
Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point of this compound are provided by some suppliers .Scientific Research Applications
Synthesis and Characterization
Optimized Synthesis Techniques : Research by Khudina et al. (2014) optimized the synthesis conditions for related pyrimidines, achieving a high yield of 96% for trifluoromethyl-substituted heterocycles. This is significant for streamlining the production of compounds like 2-Chloro-4-methylsulfanyl-5-trifluoromethylpyrimidine (Khudina, Burgart, & Saloutin, 2014).
Characterization and Molecular Structure : The molecular structures of these compounds have been extensively characterized using techniques like X-ray diffraction, IR, and NMR spectroscopy. This comprehensive characterization is crucial for understanding the properties and potential applications of these compounds (Khudina, Burgart, & Saloutin, 2014).
Applications in Antiviral and Antibacterial Research
Potential in Antiviral Research : Holý et al. (2002) reported the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, including derivatives with methylsulfanyl groups. These compounds showed inhibitory effects against various viruses, highlighting their potential in antiviral research (Holý et al., 2002).
Antibacterial Properties : A study by Rahimizadeh et al. (2011) synthesized thiazolo[4,5-d]pyrimidines, including chloro and methylsulfanyl derivatives. These compounds were evaluated for their antibacterial properties, suggesting potential applications in developing new antibacterial agents (Rahimizadeh et al., 2011).
Potential in Material Science
- Synthesis of Novel Derivatives : Research by Batsanov et al. (2001) involved the synthesis of new halogenated tetrathiafulvalene (TTF) derivatives, which included methylsulfanyl groups. These compounds are relevant in material science, particularly in the development of charge transfer complexes and radical ion salts, highlighting the versatile applications of such pyrimidines (Batsanov et al., 2001).
Properties
IUPAC Name |
2-chloro-4-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIPNZWEKHPXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729297 | |
| Record name | 2-Chloro-4-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919116-35-1 | |
| Record name | 2-Chloro-4-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


